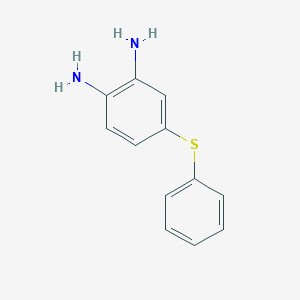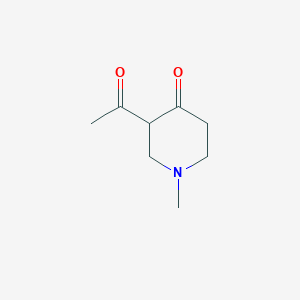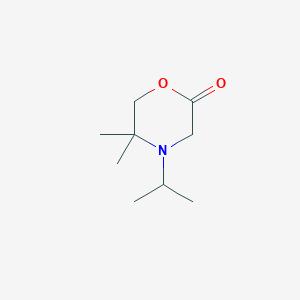
5,5-Dimethyl-4-propan-2-ylmorpholin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-4-propan-2-ylmorpholin-2-one, also known as DMPM, is a heterocyclic organic compound that has gained attention in scientific research due to its unique chemical structure and potential applications.
Mechanism Of Action
The exact mechanism of action of 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is an inhibitory neurotransmitter that can reduce the activity of neurons and prevent seizures.
Biochemical And Physiological Effects
5,5-Dimethyl-4-propan-2-ylmorpholin-2-one has been shown to have a variety of biochemical and physiological effects. It has been found to have anticonvulsant properties in animal models of epilepsy, and has also been shown to reduce inflammation and pain in animal models of arthritis. 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Advantages And Limitations For Lab Experiments
One advantage of using 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one in lab experiments is its unique chemical structure, which allows for a variety of potential applications. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs. However, one limitation of using 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one is its relatively complex synthesis process, which can make it difficult to produce in large quantities.
Future Directions
There are several potential future directions for the use of 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one in scientific research. One area of interest is the development of new drugs that target the central nervous system, particularly for the treatment of epilepsy and other neurological disorders. 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one may also have potential applications in the development of new chiral catalysts for asymmetric synthesis. Additionally, further research is needed to fully understand the mechanism of action of 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one and its potential physiological effects.
Synthesis Methods
5,5-Dimethyl-4-propan-2-ylmorpholin-2-one can be synthesized through a multistep process starting with the reaction between 2-amino-2-methyl-1-propanol and ethylene oxide. The resulting product is then reacted with cyclopentanone to form the intermediate 4-hydroxymethyl-2-methyl-2-cyclopenten-1-one. This intermediate is then reacted with morpholine in the presence of a catalyst to form 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one.
Scientific Research Applications
5,5-Dimethyl-4-propan-2-ylmorpholin-2-one has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
properties
CAS RN |
136476-54-5 |
|---|---|
Product Name |
5,5-Dimethyl-4-propan-2-ylmorpholin-2-one |
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
5,5-dimethyl-4-propan-2-ylmorpholin-2-one |
InChI |
InChI=1S/C9H17NO2/c1-7(2)10-5-8(11)12-6-9(10,3)4/h7H,5-6H2,1-4H3 |
InChI Key |
MQNFJSKLSPLXFL-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC(=O)OCC1(C)C |
Canonical SMILES |
CC(C)N1CC(=O)OCC1(C)C |
synonyms |
2-Morpholinone,5,5-dimethyl-4-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




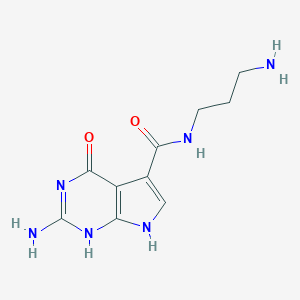
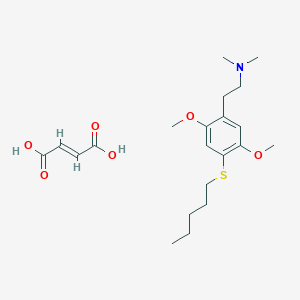
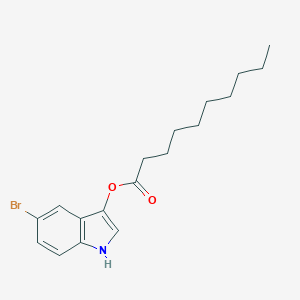
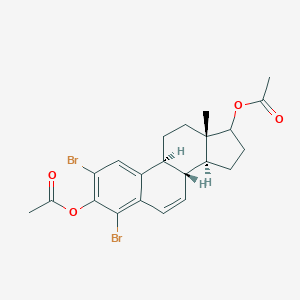
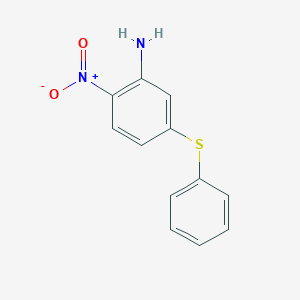
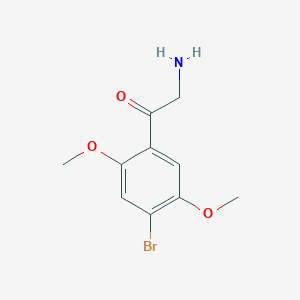


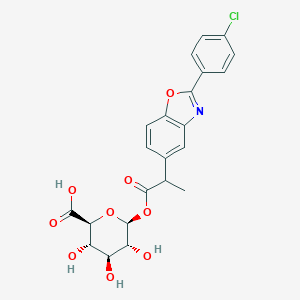
![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)
